N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine is a complex organic compound featuring multiple benzimidazole groups attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine typically involves the reaction of benzimidazole derivatives with a suitable diamine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole groups can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole rings.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the benzimidazole moieties.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole groups can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use in polyurethane production and as a chelating agent.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used as a chelating agent and in metal extraction.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine is unique due to the presence of multiple benzimidazole groups, which confer specific binding properties and biological activities not found in simpler compounds. This makes it particularly valuable in research and potential therapeutic applications.
Properties
CAS No. |
84994-98-9 |
---|---|
Molecular Formula |
C35H34N10 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C35H34N10/c1-2-11-25-24(10-1)36-32(37-25)20-44(21-33-38-26-12-3-4-13-27(26)39-33)18-9-19-45(22-34-40-28-14-5-6-15-29(28)41-34)23-35-42-30-16-7-8-17-31(30)43-35/h1-8,10-17H,9,18-23H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43) |
InChI Key |
FLCGRPHOAUBLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.